molecular formula C12H17F3N2O7 B6605717 (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid CAS No. 2287237-44-7

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

Cat. No.: B6605717
CAS No.: 2287237-44-7
M. Wt: 358.27 g/mol
InChI Key: IKGMDEZYLHZTKS-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid is a complex organic compound that features both a pyrrolidine ring and a pentanedioic acid moiety. The presence of 2,2,2-trifluoroacetic acid suggests it may be used in peptide synthesis or as a reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid typically involves the following steps:

    Formation of Pyrrolidine-2-carbonyl Chloride: This can be achieved by reacting pyrrolidine with thionyl chloride.

    Coupling Reaction: The pyrrolidine-2-carbonyl chloride is then reacted with (2S)-2-amino-pentanedioic acid in the presence of a base such as triethylamine to form the desired compound.

    Addition of 2,2,2-Trifluoroacetic Acid: The final step involves the addition of 2,2,2-trifluoroacetic acid to the compound, which can be done under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Reagent: Employed in various organic synthesis reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Interaction: Used in research to study protein-ligand interactions.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.

    Material Science: Explored for its potential use in the development of new materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pentanedioic acid moiety play crucial roles in binding to these targets, while the trifluoroacetic acid group can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanedioic acid
  • (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanedioic acid

Uniqueness

The presence of the trifluoroacetic acid group makes (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its acidity, solubility, and reactivity.

Properties

IUPAC Name

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5.C2HF3O2/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17);(H,6,7)/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGMDEZYLHZTKS-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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